REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[CH:8]=[C:9]3[C:13](=[CH:14][CH:15]=2)[N:12](COCC[Si](C)(C)C)[N:11]=[CH:10]3)[CH:2]=1.C(N)CN>[F-].C([N+](CCCC)(CCCC)CCCC)CCC.C1COCC1>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[CH:8]=[C:9]3[C:13](=[CH:14][CH:15]=2)[NH:12][N:11]=[CH:10]3)[CH:2]=1 |f:2.3|
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Name
|
5-Pyridin-3-yl-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazole
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Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
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N1=CC(=CC=C1)C=1C=C2C=NN(C2=CC1)COCC[Si](C)(C)C
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Name
|
|
Quantity
|
133 μL
|
Type
|
reactant
|
Smiles
|
C(CN)N
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was heated
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Type
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TEMPERATURE
|
Details
|
at reflux for about 2 hours
|
Duration
|
2 h
|
Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
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DISSOLUTION
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Details
|
The residue was dissolved in EtOAc (25 mL)
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Type
|
WASH
|
Details
|
washed with water (2×10 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was further purified by reverse phase preparative HPLC (Thermo Hypersil-Keystone 250×21.2 mm 8μ Hypersil® HS C18 column; 5% CH3CN/50 mM aqueous ammonium acetate hold for 5 min; 5-50% CH3CN/50 mM aqueous ammonium acetate over 20 min; 50-100% CH3CN/50 mM aqueous ammonium acetate over 1 min; hold at 100% CH3CN for 5 minutes, 21 mL/min)
|
Duration
|
5 min
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C=1C=C2C=NNC2=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 61 mg | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 100.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |